1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole
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Overview
Description
1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes two pyrazole rings and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole rings can undergo electrophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Reduction: 1,3-Dimethyl-4-(4-amino-pyrazol-1-ylmethyl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole rings may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-4-(4-amino-pyrazol-1-ylmethyl)-1H-pyrazole
- 1,3-Dimethyl-4-(4-chloro-pyrazol-1-ylmethyl)-1H-pyrazole
- 1,3-Dimethyl-4-(4-methyl-pyrazol-1-ylmethyl)-1H-pyrazole
Uniqueness
1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-7-8(4-12(2)11-7)5-13-6-9(3-10-13)14(15)16/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVPQPVDXMVZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2C=C(C=N2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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